1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)-
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Overview
Description
1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- is a compound that belongs to the imidazole family, which is known for its diverse biological and chemical properties Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis involving readily available starting materials. For instance, the reaction of a dicarbonyl compound with ammonium acetate and an aromatic aldehyde in the presence of a catalyst like ZnCl2 can yield imidazole derivatives . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, agrochemicals, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
- 1H-Imidazole, 1-(phenylmethyl)-
- N-Benzyl-2-nitro-1H-imidazole-1-acetamide
Comparison: 1H-Imidazole-1-acetamide, 2-amino-N-(phenylmethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antimicrobial activity or different reactivity in chemical synthesis .
Properties
CAS No. |
101213-44-9 |
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Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
2-(2-aminoimidazol-1-yl)-N-benzylacetamide |
InChI |
InChI=1S/C12H14N4O/c13-12-14-6-7-16(12)9-11(17)15-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,14)(H,15,17) |
InChI Key |
KUVQQVSVDLHXDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CN=C2N |
Origin of Product |
United States |
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